molecular formula C17H14ClFO B14863103 (E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B14863103
M. Wt: 288.7 g/mol
InChI Key: WVNJZIFTVUDNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chloro and fluoro substituents on one phenyl ring and an ethyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as solid-supported bases can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (E)-3-(2-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (E)-3-(2-chloro-6-fluoro-phenyl)-1-phenylprop-2-en-1-one

Uniqueness

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the same phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethyl group on the other phenyl ring also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClFO

Molecular Weight

288.7 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14ClFO/c1-2-12-6-8-13(9-7-12)17(20)11-10-14-15(18)4-3-5-16(14)19/h3-11H,2H2,1H3

InChI Key

WVNJZIFTVUDNCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.